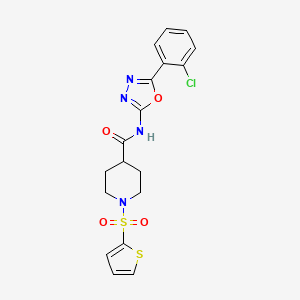

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a piperidine-4-carboxamide moiety. The piperidine nitrogen is further sulfonylated with a thiophen-2-ylsulfonyl group. This structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibition properties, as observed in related compounds .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4S2/c19-14-5-2-1-4-13(14)17-21-22-18(27-17)20-16(24)12-7-9-23(10-8-12)29(25,26)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVUWZBUHNHGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound incorporates a 1,3,4-oxadiazole ring and a piperidine moiety, both known for their pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, inhibition of key enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

- Oxadiazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.

- Piperidine Moiety : A six-membered nitrogen-containing ring that enhances solubility and bioavailability.

- Thiophenesulfonyl Group : Provides additional pharmacological properties and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, derivatives have been synthesized using methods involving N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a reducing agent. The general synthetic pathway can be summarized as follows:

- Preparation of Oxadiazole Derivatives : The initial step involves creating the oxadiazole ring through cyclization reactions.

- Formation of Piperidine Derivatives : Piperidine is then introduced to form the final product.

- Purification : The synthesized compounds are purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. In particular:

- Inhibition Against Bacteria : Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial species .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition

The compound has demonstrated significant inhibitory activity against critical enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have shown strong AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong |

| Urease | Strong |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets:

- Binding Affinity : The compound displays favorable binding interactions with amino acids in target proteins.

- Pharmacological Effectiveness : Binding studies with bovine serum albumin (BSA) indicate good pharmacokinetic properties, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Dhumal et al. (2016) explored the antimicrobial properties of 1,3,4-oxadiazole derivatives and highlighted their effectiveness against Mycobacterium bovis .

- Desai et al. (2018) focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects, demonstrating significant inhibitory action against tuberculosis pathogens .

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Q & A

Q. How to address discrepancies in reported IC₅₀ values for structurally similar oxadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.